molecular formula C18H17F3N4O3S B12492343 4-hydroxy-2-(thiomorpholin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

4-hydroxy-2-(thiomorpholin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12492343
M. Wt: 426.4 g/mol
InChI Key: PMABGMPMRDJWGJ-UHFFFAOYSA-N
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Description

2-(thiomorpholin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound with a unique structure that includes a thiomorpholine ring, a trifluoromethoxyphenyl group, and a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiomorpholin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the thiomorpholine and trifluoromethoxyphenyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(thiomorpholin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2-(thiomorpholin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(thiomorpholin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(thiomorpholin-4-yl)-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
  • 2-(thiomorpholin-4-yl)-2-[2-(trifluoromethoxy)phenyl]ethan-1-amine

Uniqueness

2-(thiomorpholin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is unique due to its combination of a thiomorpholine ring, a trifluoromethoxyphenyl group, and a pyrido[2,3-d]pyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H17F3N4O3S

Molecular Weight

426.4 g/mol

IUPAC Name

2-thiomorpholin-4-yl-5-[2-(trifluoromethoxy)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C18H17F3N4O3S/c19-18(20,21)28-12-4-2-1-3-10(12)11-9-13(26)22-15-14(11)16(27)24-17(23-15)25-5-7-29-8-6-25/h1-4,11H,5-9H2,(H2,22,23,24,26,27)

InChI Key

PMABGMPMRDJWGJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC3=C(C(CC(=O)N3)C4=CC=CC=C4OC(F)(F)F)C(=O)N2

Origin of Product

United States

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